Delgocitinib is a small molecule belonging to the class of Janus Kinase (JAK) inhibitors. It is specifically designed for topical application and acts as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3 and tyrosine kinase 2 [, , , ]. Delgocitinib is notable as the world’s first topical JAK inhibitor approved for the treatment of atopic dermatitis (AD) in Japan []. Its development stemmed from a search for effective and well-tolerated therapies for dermatologic disorders arising from aberrant immunological reactions [].
Delgocitinib is a novel compound classified as a Janus kinase inhibitor, specifically designed for the treatment of atopic dermatitis. It was first developed by the pharmaceutical company Japan Tobacco Inc. and has gained attention for its efficacy in managing symptoms of this chronic skin condition. Delgocitinib is notable for being the first topical Janus kinase inhibitor approved for clinical use, particularly in Japan, where it was authorized in 2020.
Delgocitinib, also known by its developmental code JTE-052, falls under the category of small-molecule drugs that target Janus kinases, which are critical enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, delgocitinib effectively reduces inflammation and other symptoms associated with atopic dermatitis.
The synthesis of delgocitinib is a complex process that involves multiple steps to achieve the desired chemical structure. A notable method reported in the literature describes a nine-step commercial synthesis that emphasizes stereocontrol, ensuring that the final product is optically pure. This synthesis pathway includes:
The detailed technical aspects of this synthesis have been documented in several studies, highlighting its efficiency and scalability for commercial production .
Delgocitinib's molecular structure is characterized by its unique arrangement of atoms that facilitates its action as a Janus kinase inhibitor. The compound's molecular formula is C₁₉H₁₉N₃O₂S, and it has a molecular weight of approximately 345.44 g/mol.
Delgocitinib participates in various chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:
These reactions are meticulously controlled to ensure high yield and purity of the final product .
The mechanism of action of delgocitinib primarily involves the inhibition of Janus kinases, which are pivotal in mediating inflammatory responses. By blocking these enzymes, delgocitinib disrupts signaling pathways that lead to:
Clinical studies have demonstrated significant improvements in patients treated with delgocitinib ointment compared to vehicle treatments, indicating its effectiveness in managing atopic dermatitis symptoms .
Delgocitinib exhibits several notable physical and chemical properties:
These properties are essential for ensuring that delgocitinib can be effectively delivered through the skin barrier to exert its therapeutic effects .
Delgocitinib's primary application is in dermatology, specifically for treating atopic dermatitis. Clinical trials have shown promising results regarding its safety and efficacy:
Delgocitinib (development code JTE-052) emerged from collaborative research between Japan Tobacco Inc. and Torii Pharmaceutical. It was designed as a topical therapeutic agent targeting inflammatory skin conditions, leveraging the Janus kinase (JAK) inhibition pathway. In January 2020, delgocitinib ointment (brand name Corectim®) became the first topical JAK inhibitor approved globally, receiving regulatory authorization in Japan for treating atopic dermatitis (AD) in patients aged ≥16 years [1] [2]. This milestone followed pivotal Phase III clinical trials (QBA4-1 and QBA4-2), which demonstrated significant efficacy in reducing eczema severity and pruritus [1].
Subsequent development expanded to chronic hand eczema (CHE), with LEO Pharma securing global rights (excluding Japan) in 2014. The Phase III DELTA program (DELTA 1 and DELTA 2 trials) confirmed delgocitinib cream’s superiority over vehicle control, leading to its European Commission approval (Anzupgo®) in September 2024 and FDA Fast Track designation for moderate-to-severe CHE in 2024 [5] [9]. Clinical development continues for alopecia areata, discoid lupus erythematosus, and inverse psoriasis [2] [6].
Table 1: Key Milestones in Delgocitinib Development
Year | Event |
---|---|
2020 | Approved in Japan (Corectim® ointment 0.5%) for atopic dermatitis [2] |
2024 | European Commission approval (Anzupgo® cream 2%) for CHE [5] |
2024 | FDA acceptance of New Drug Application for CHE treatment [9] |
2025 | Ongoing Phase III trials for alopecia areata and autoimmune disorders [6] |
Delgocitinib is a synthetic small molecule with the chemical name 3-[(3S,4R)-3-Methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile. Its molecular formula is C₁₆H₁₈N₆O, yielding a molecular weight of 310.36 g/mol [3] [4]. The compound features a 7H-pyrrolo[2,3-d]pyrimidine core linked to a spiroazetidine scaffold, which is critical for its JAK-binding activity [1] [8]. The presence of a nitrile group (-C≡N) enhances its binding affinity to the kinase domain’s conserved lysine residue [4].
Delgocitinib exhibits chirality at the spiroazetidine ring, with the (3S,4R)-stereoisomer demonstrating optimal inhibitory activity. Structural analyses confirm its ATP-competitive mechanism, forming hydrogen bonds with:
Biochemical potency was quantified via IC₅₀ values:
Table 2: Molecular Properties of Delgocitinib
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₆O |
Molecular Weight | 310.36 g/mol |
Core Structure | 7H-pyrrolo[2,3-d]pyrimidine |
Key Functional Groups | Spiroazetidine, nitrile |
Solubility | DMSO-soluble (experimental conditions) [4] |
Delgocitinib is classified as a pan-JAK inhibitor due to its equipotent suppression of all four JAK isoforms: JAK1, JAK2, JAK3, and TYK2 [1] [4]. Unlike selective JAK inhibitors (e.g., upadacitinib), delgocitinib’s broad-spectrum activity disrupts signaling downstream of multiple cytokine receptors implicated in inflammatory dermatoses [8].
Mechanism of Action
Cellular Effects
This dual inhibition of immune activation and barrier dysfunction underpins delgocitinib’s efficacy across heterogeneous eczematous conditions [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7